(4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone
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Overview
Description
The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a complex organic molecule that features a piperazine ring substituted with a 2-fluorophenyl group, a hydroxypropoxy group, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems . This compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar biological activities.
4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Another compound with significant anti-HIV activity.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity.
Uniqueness
The uniqueness of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone lies in its multi-functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of the fluorophenyl group, piperazine ring, and hydroxypropoxy group makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O3/c27-24-8-4-5-9-25(24)29-16-14-28(15-17-29)18-22(30)19-32-23-12-10-21(11-13-23)26(31)20-6-2-1-3-7-20/h1-13,22,30H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNOBVBILMOHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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